- Preparation of boron compounds as immunoproteasome inhibitors, World Intellectual Property Organization, , ,
Cas no 936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester)
936551-50-7 structure
Product Name:3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
CAS 번호:936551-50-7
MF:C10H17NO2
메가와트:183.25
MDL:MFCD14525732
CID:2620349
PubChem ID:58077199
Update Time:2024-10-26
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- N-boc-3,4-methanopyrrolidine
- 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
- 3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- CID 58077199
- 1,1-Dimethylethyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
- 2-Methyl-2-propanyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 3-azabicyclo3.1.0hexane-3-carboxylate
- F88303
- SCHEMBL4224986
- PB48253
- tert-butyl3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-3-azabicyclo[3.1.0]hexane
- MFCD14525732
- SY214498
- EN300-267845
- 936551-50-7
- PS-16036
-
- MDL: MFCD14525732
- 인치: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3
- InChIKey: GLWHHMBAMGJDAE-UHFFFAOYSA-N
- 미소: O(C(C)(C)C)C(N1CC2CC2C1)=O
계산된 속성
- 정밀분자량: 183.125928785g/mol
- 동위원소 질량: 183.125928785g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 222
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 29.5
- 소수점 매개변수 계산 참조값(XlogP): 1.5
실험적 성질
- 밀도: 1.105±0.06 g/cm3(Predicted)
- 비등점: 240.0±9.0 °C(Predicted)
- 산도 계수(pKa): -0.68±0.20(Predicted)
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464016-100mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 100mg |
$106 | 2023-02-17 | |
| Chemenu | CM464016-250mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 250mg |
$108 | 2024-07-19 | |
| Chemenu | CM464016-500mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 500mg |
$232 | 2023-02-17 | |
| Chemenu | CM464016-1g |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 1g |
$173 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-100mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 100mg |
¥288.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-250mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 250mg |
¥448.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-1g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 1g |
¥777.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-5g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 5g |
¥2911.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-10g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 10g |
¥3840.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1231551-1G |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 97% | 1g |
$105 | 2024-07-21 |
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 45 psi, 40 °C
참조
- Preparation of heteroaryl carboxamides as plasma kallikrein inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
참조
- ATM kinase inhibitors and compositions and methods of use thereof, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
참조
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as agents for treating cancer and metabolic disorders, United States, , ,
합성 방법 5
반응 조건
참조
- Preparation of pyrimidine heterocyclic compounds as AKT inhibitors, China, , ,
합성 방법 6
반응 조건
참조
- Heterocyclic compounds as KRAS G12D inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of heterocyclic compounds as Delta-5 Desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 5 h, rt
참조
- Preparation of the heterocyclic compound with AKT kinase inhibitory activity and medical applications an anticancer agents, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
참조
- Preparation of pyridinyl hexahydrocyclopropapyrrolo imidazopyrimidinone compound and its application in treatment of Lp-PLA2-related disease, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
참조
- Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease, Journal of Medicinal Chemistry, 2021, 64(8), 5018-5036
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 h, rt
참조
- Process for preparation of tricyclic compound and use thereof, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
참조
- Preparation of pyridine derivative for treating KDM5 pathway related disease, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
참조
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as antitumor and anti-diabetes agents, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Raw materials
- Di-tert-butyl dicarbonate
- 3-Benzyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- 3-azabicyclo[3.1.0]hexane
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preparation Products
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 관련 문헌
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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